2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one
Description
The compound 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one features a pyran-4-one core substituted at position 2 with a 4-benzylpiperazinylmethyl group and at position 5 with a 3-chlorophenylmethoxy group. This structure combines a lipophilic aromatic system (3-chlorophenyl) with a piperazine moiety, which is frequently employed in medicinal chemistry to enhance solubility and receptor binding .
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c25-21-8-4-7-20(13-21)17-30-24-18-29-22(14-23(24)28)16-27-11-9-26(10-12-27)15-19-5-2-1-3-6-19/h1-8,13-14,18H,9-12,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRRXDRXSOLZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative through a Mannich reaction. This reaction involves the condensation of formaldehyde, a secondary amine (piperazine), and a benzyl halide.
Introduction of the Chlorophenyl Group: The next step involves the introduction of the chlorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the piperazine derivative with a chlorophenyl halide under basic conditions.
Formation of the Pyranone Moiety: The final step involves the cyclization of the intermediate compound to form the pyranone ring. This can be achieved through an intramolecular cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one exhibit antidepressant-like effects. Studies have shown that piperazine derivatives can influence serotonin receptors, which are crucial in mood regulation. This compound's structure suggests it may act as a serotonin reuptake inhibitor, potentially providing therapeutic benefits in treating depression .
2. Anticancer Potential
The compound has been explored for its anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented in various studies. For example, derivatives with similar structures have shown promise as inhibitors of cyclooxygenase enzymes (COX), which are often overexpressed in cancerous tissues . This inhibition can lead to reduced inflammation and tumor growth.
3. Neuroprotective Effects
Neuroprotective properties have also been attributed to this compound. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research on related compounds suggests that they can modulate pathways associated with neuroinflammation and neuronal survival .
Case Studies
Case Study 1: Antidepressant Efficacy
A study published in ACS Omega examined the antidepressant effects of various piperazine derivatives, including those similar to this compound. The results indicated significant improvements in animal models of depression when treated with these compounds, highlighting their potential for further clinical development .
Case Study 2: Anticancer Activity
In another investigation focused on COX inhibitors, several derivatives were synthesized and tested for their ability to inhibit cancer cell lines. The findings revealed that certain modifications to the piperazine structure enhanced anticancer activity, suggesting that this compound could be optimized for improved efficacy against specific cancers .
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The pyran-4-one scaffold is highly modular, allowing for variations in substituents that significantly influence physicochemical and biological properties. Below is a comparison of key analogs:
*Note: The target compound’s molecular formula can be inferred as C₂₄H₂₄ClN₂O₃ based on structural similarity to BI81840 .
Computational Insights
- Docking Studies : AutoDock4 () could predict the target compound’s binding to proteins like kinases or synthases, leveraging its piperazine group for hydrogen bonding and the 3-chlorophenyl group for hydrophobic interactions .
- Electron Localization: The electron localization function (ELF) () may explain reactivity differences between the target compound and analogs, particularly in the pyranone ring’s electron-deficient regions .
Biological Activity
The compound 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one, also known by its CAS number 898440-29-4, is a derivative of the 4H-pyran scaffold. This structure has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and antioxidant properties. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and molecular docking studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H25ClN2O3. It features a piperazine moiety, which is known for its pharmacological relevance, particularly in antitumor and antimicrobial activities. The presence of the chlorophenyl and methoxy groups further enhances its biological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 4H-pyran derivatives. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116) cells. In particular:
- IC50 Values : Compounds derived from the 4H-pyran scaffold exhibited IC50 values ranging from 75.1 µM to 85.88 µM against HCT-116 cells, indicating effective inhibition of cell proliferation .
- Mechanism of Action : Molecular docking studies suggest that these compounds inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of cell cycle progression, thereby inducing apoptosis via caspase activation .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Activity Against Gram-positive Bacteria : Certain derivatives demonstrated stronger antibacterial activity than standard antibiotics like ampicillin. For example, two specific derivatives showed lower IC50 values against tested strains .
- Mechanism : The antibacterial mechanism is likely linked to the disruption of bacterial cell wall synthesis and function.
Antioxidant Activity
Antioxidant assays revealed that some derivatives possess strong free radical scavenging capabilities:
- DPPH Scavenging : Compounds related to the target structure exhibited significant DPPH scavenging activity, with some demonstrating greater efficacy than butylated hydroxytoluene (BHT), a common antioxidant .
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically includes:
- Formation of Intermediate Compounds : Reaction conditions often include refluxing with potassium hydroxide in ethanol.
- Purification : The final product is purified using silica gel column chromatography.
- Characterization : Crystal structure analysis provides insights into molecular conformation and packing interactions .
Data Summary
| Activity Type | Assay Type | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antitumor | HCT-116 Cell Proliferation | 75.1 - 85.88 | |
| Antibacterial | Gram-positive Bacteria | Lower than Ampicillin | |
| Antioxidant | DPPH Scavenging | Comparable to BHT |
Case Studies
Several studies have documented the biological effects of compounds structurally related to this compound:
- Study on Colorectal Cancer : A study demonstrated that certain pyran derivatives could effectively inhibit CDK2 activity and induce apoptosis in HCT-116 cells through caspase pathway activation .
- Antibacterial Evaluation : Another research effort reported that specific derivatives displayed promising antibacterial activity against multiple strains, suggesting their potential as therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis typically involves multi-step protocols, such as:
- Step 1: Condensation of a pyran-4-one precursor with 4-benzylpiperazine via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and NaOH as base) .
- Step 2: Alkylation of the intermediate with 3-chlorophenylmethoxy groups, often requiring controlled temperature (0–5°C) to minimize side reactions .
- Optimization: Use HPLC (≥95% purity threshold) and spectroscopic validation (¹H/¹³C NMR, IR) at each step to ensure fidelity. Reaction yields can be improved by adjusting stoichiometry (e.g., 1.2:1 molar ratio of benzylpiperazine to pyranone) and employing inert atmospheres (N₂/Ar) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- HPLC-MS: Quantify purity and detect impurities (e.g., unreacted intermediates or degradation products) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and substituent positioning, as demonstrated in pyrazole analogs .
- Spectroscopy: Validate functional groups via FT-IR (e.g., C=O stretch at ~1650 cm⁻¹ for pyranone) and ¹³C NMR for quaternary carbons .
- Reference Standards: Cross-validate against pharmacopeial guidelines for heterocyclic compounds (e.g., USP monographs) .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) and work in fume hoods due to potential toxicity (H302: harmful if swallowed) and irritancy (H315: skin irritation) .
- Storage: Store in airtight containers at –20°C under inert gas (N₂) to prevent hydrolysis of the methoxy or benzylpiperazine groups .
- Waste Disposal: Follow EPA guidelines for halogenated organics (e.g., incineration with scrubbers for Cl-containing byproducts) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?
Methodological Answer:
- In Silico Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for receptors like serotonin or dopamine transporters, leveraging structural analogs with piperazine moieties .
- In Vitro Assays: Test against enzyme targets (e.g., carbonic anhydrase isoforms) using fluorometric assays, noting IC₅₀ shifts when modifying the 3-chlorophenylmethoxy group .
- Data Interpretation: Compare activity cliffs (e.g., ≥10-fold potency differences) between derivatives to identify critical substituents .
Q. How do conflicting solubility/stability data across studies impact experimental reproducibility?
Methodological Answer:
Q. What methodologies assess the compound’s environmental fate and ecotoxicology?
Methodological Answer:
- Environmental Persistence: Use OECD 307 guidelines to study soil biodegradation (half-life calculations via LC-MS/MS) and photolysis rates under UV light .
- Ecotoxicology: Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition), referencing protocols from ’s INCHEMBIOL project .
- Bioaccumulation: Measure logP values (e.g., shake-flask method) to predict partitioning in aquatic systems .
Q. How can metabolic pathways and pharmacokinetics be investigated preclinically?
Methodological Answer:
- In Vitro Metabolism: Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at the pyranone ring) via UPLC-QTOF .
- In Vivo Studies: Administer radiolabeled compound (¹⁴C) in rodents to track distribution (whole-body autoradiography) and excretion (bile-duct cannulation) .
- Data Integration: Apply PBPK modeling (e.g., GastroPlus) to extrapolate human clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
